molecular formula C14H20N2O3 B15274429 tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B15274429
M. Wt: 264.32 g/mol
InChI Key: YRDMHGYVGPUHJP-UHFFFAOYSA-N
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Description

This compound is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 2, an amino group at position 8, and a hydroxy group at position 5. Such substitutions make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and oncological pathways. Its structural uniqueness lies in the combination of electron-donating (amino, hydroxy) and sterically bulky (Boc) groups, which influence its reactivity, solubility, and pharmacological properties .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 8-amino-5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17/h4-5,17H,6-8,15H2,1-3H3

InChI Key

YRDMHGYVGPUHJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Target) 8-NH₂, 5-OH, 2-Boc ~294.34 (calc.) Intermediate for drug discovery
tert-Butyl 6-cyano-7-(5-methyloxazol-4-yl)methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (11a) 6-CN, 7-methoxy-oxazole, 2-Boc 413.45 72% yield; bioactive pyrrole analog
tert-Butyl 7-benzyloxy-6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (20) 7-OBn, 6-CN, 2-Boc 406.47 High-yield (85%) intermediate
tert-Butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 5-NH₂, 8-CH₂OH, 2-Boc 278.35 Lower molecular weight; hydrophilic
tert-Butyl 8-bromo-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (AB6566) 8-Br, 5-OH, 2-Boc 357.24 Bromo-substituted; electrophilic
Key Observations:
  • Synthetic Yield: Analogs with electron-withdrawing groups (e.g., 6-CN in 11a) show moderate yields (72%), while benzyloxy-substituted derivatives (e.g., compound 20) achieve higher yields (85%) under similar conditions (Et₃N/POCl₃ in CH₂Cl₂) .
  • Biological Relevance: Compound 11a and related pyrrole derivatives exhibit notable biological activity, suggesting that the target compound’s amino and hydroxy groups may confer distinct pharmacological profiles, such as improved receptor binding or metabolic stability .

Physicochemical and Commercial Properties

  • Molecular Weight and Solubility: The target compound’s calculated molecular weight (~294.34) places it between the hydrophilic 5-amino-8-(hydroxymethyl) derivative (278.35) and bulkier analogs like 11a (413.45). The 5-hydroxy group likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., ’s 8-amino derivative) .
  • Price and Availability: lists tert-butyl 8-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate at €457/50 mg, while the target compound’s additional 5-hydroxy group may increase production costs due to added synthetic steps or purification challenges .

Biological Activity

tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H19N1O3C_{14}H_{19}N_{1}O_{3}. Its structure features a tetrahydroisoquinoline core with various functional groups that contribute to its biological properties.

Research indicates that compounds in the tetrahydroisoquinoline class may exhibit diverse biological activities, including:

  • Acetylcholinesterase Inhibition : Some derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. For instance, related compounds have demonstrated IC50 values ranging from 70 nM to 380 nM against electric eel AChE and human AChE respectively .
  • Antioxidant Activity : Certain derivatives have been reported to possess antioxidant properties by upregulating protective proteins like Nrf2 and reducing oxidative stress markers .

Therapeutic Potential

The biological activities of this compound suggest potential therapeutic applications in:

  • Neurodegenerative Diseases : Its ability to inhibit AChE and exhibit neuroprotective effects positions it as a candidate for Alzheimer's disease treatment.
  • Cognitive Enhancement : By modulating neurotransmitter levels and reducing neuroinflammation, this compound may enhance cognitive function.

Case Studies

  • Alzheimer's Disease Models : In preclinical studies involving animal models of Alzheimer's disease, compounds similar to this compound have been shown to improve memory deficits and reduce amyloid plaque formation .
  • Oxidative Stress Reduction : Studies have demonstrated that derivatives can significantly lower markers of oxidative stress in neuronal cells exposed to neurotoxic agents like hydrogen peroxide .

Data Table: Biological Activity Comparison

Compound NameAChE Inhibition (IC50)Neuroprotective EffectsAntioxidant Activity
This compoundTBDYesYes
Related Compound A70 nMModerateHigh
Related Compound B380 nMLowModerate

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